Cas no 88312-64-5 (Methyl 2-amino-5-nitronicotinate)

Methyl 2-amino-5-nitronicotinate structure
88312-64-5 structure
Methyl 2-amino-5-nitronicotinate
88312-64-5
C7H7N3O4
197.148181200027
MFCD19441225
637716
13063488

Methyl 2-amino-5-nitronicotinate Properties

Names and Identifiers

    • Methyl 2-amino-5-nitronicotinate
    • 3-Pyridinecarboxylic acid, 2-amino-5-nitro-, methyl ester
    • methyl 2-amino-5-nitropyridine-3-carboxylate
    • 2-Amino-5-nitro-nicotinic acid methyl ester
    • 2-amino-3-(methoxycarbonyl)-5-nitropyridine
    • 2-amino-5-nitronicotinic acid methyl ester
    • OUMPFIBIUJBCAH-UHFFFAOYSA-N
    • BCP23417
    • CM0102
    • ST24025215
    • W9053
    • 2-Amino-5-nitropyridine-3-carboxylic acid methyl ester
    • 3-Pyridinecarboxylic acid, 2-a
    • Methyl 2-amino-5-nitro-3-pyridinecarboxylate (ACI)
    • DS-14607
    • SCHEMBL1680354
    • 88312-64-5
    • DTXSID30516907
    • MFCD19441225
    • SY271843
    • Methyl2-amino-5-nitronicotinate
    • SB52648
    • AKOS015995172
    • s11687
    • EN300-2008315
    • CS-0042659
    • +Expand
    • MFCD19441225
    • OUMPFIBIUJBCAH-UHFFFAOYSA-N
    • 1S/C7H7N3O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
    • O=C(C1C(N)=NC=C([N+](=O)[O-])C=1)OC

Computed Properties

  • 197.043656g/mol
  • 0
  • 0.7
  • 1
  • 6
  • 2
  • 197.043656g/mol
  • 197.043656g/mol
  • 111Ų
  • 14
  • 240
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 1.46300
  • 111.03000

Methyl 2-amino-5-nitronicotinate Security Information

Methyl 2-amino-5-nitronicotinate Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 2-amino-5-nitronicotinate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008AJ7-1g
Methyl 2-amino-5-nitronicotinate
88312-64-5 95%
1g
$26.00 2024-04-20
A2B Chem LLC
AD86099-1g
Methyl 2-amino-5-nitronicotinate
88312-64-5 95%
1g
$24.00 2024-04-19
Aaron
AR008ARJ-100mg
Methyl 2-amino-5-nitronicotinate
88312-64-5 97%
100mg
$5.00
abcr
AB511228-1g
Methyl 2-amino-5-nitronicotinate; .
88312-64-5
1g
€95.00
Alichem
A029205943-5g
Methyl 2-amino-5-nitronicotinate
88312-64-5 95%
5g
$402.80 2023-08-31
Ambeed
A119888-250mg
Methyl 2-amino-5-nitronicotinate
88312-64-5 97%
250mg
$11.0 2024-05-28
Chemenu
CM177234-5g
2-Amino-5-nitronicotinic acid methyl ester
88312-64-5 96%
5g
$133 2021-08-05
Enamine
EN300-2008315-0.05g
methyl 2-amino-5-nitropyridine-3-carboxylate
88312-64-5
0.05g
$83.0 2023-09-16
eNovation Chemicals LLC
D958157-5g
Methyl 2-amino-5-nitronicotinate
88312-64-5 97%
5g
$215 2022-04-14
Fluorochem
210316-250mg
Methyl 2-amino-5-nitronicotinate
88312-64-5 95%
250mg
£14.00 2022-02-28

Methyl 2-amino-5-nitronicotinate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, 0 °C
Reference
Rational multistep synthesis of a novel polyfunctionalized benzo[d]thiazole and its thiazolo[5,4-b]pyridine analogue
Hedou, Damien; et al, Tetrahedron, 2014, 70(35), 5541-5549

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  45 min, 0 °C; 19 h, rt; 4 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
Discovery and Optimization of a Compound Series Active against Trypanosoma cruzi, the Causative Agent of Chagas Disease
Harrison, Justin R.; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3066-3089

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  0 °C; 1.5 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, 0 °C
2.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C; 0 °C → rt; 2 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, 0 °C
Reference
Rational multistep synthesis of a novel polyfunctionalized benzo[d]thiazole and its thiazolo[5,4-b]pyridine analogue
Hedou, Damien; et al, Tetrahedron, 2014, 70(35), 5541-5549

Methyl 2-amino-5-nitronicotinate Raw materials

Methyl 2-amino-5-nitronicotinate Preparation Products

Methyl 2-amino-5-nitronicotinate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88312-64-5)Methyl 2-amino-5-nitronicotinate
A848189
99%
25g
262.0